azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Description
The compound azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a highly complex phospholipid derivative. Its structure includes:
- Azane (NH₃) as a cationic moiety.
- A cyclohexyl core substituted with three hydroxyl (-OH) and two diphosphonooxy (-OPO₃H₂) groups.
- A sn-glycerol backbone esterified with octadecanoyl (C18:0) and (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate (arachidonate, C20:4) chains.
This molecule’s structural complexity suggests roles in lipid signaling, membrane dynamics, or enzymatic interactions. Its arachidonate moiety is a hallmark of bioactive lipids involved in inflammation and neurotransduction .
Properties
Molecular Formula |
C47H88NO19P3 |
|---|---|
Molecular Weight |
1064.1 g/mol |
IUPAC Name |
azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);1H3/b13-11-,19-17-,24-22-,30-28-;/t39-,42-,43+,44+,45-,46-,47-;/m1./s1 |
InChI Key |
MDNBPTGUKOPWCG-RDBJESJXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of the cyclohexyl ring with hydroxyl and phosphonooxy groups. This can be achieved through a series of hydroxylation and phosphorylation reactions. The next step involves the esterification of the cyclohexyl ring with octadecanoic acid, followed by the attachment of the icosa-tetraenoate group through a series of coupling reactions. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would need to be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phosphonooxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential biological activity suggests it could be used in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyl and phosphonooxy groups may allow it to form hydrogen bonds or coordinate with metal ions, while the long-chain fatty acid ester may enable it to interact with lipid membranes. These interactions could modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
(a) FDB029101: (2R)-1-hydroxy-3-(phosphonatooxy)propan-2-yl arachidonate
- Structure : Lysophosphatidic acid (LPA) derivative with a single arachidonate chain and a phosphate group.
- Similarity : Shares the arachidonate (C20:4) chain and glycerol-phosphate backbone.
- Differences: Lacks the cyclohexyl diphosphonooxy group and octadecanoyl chain, resulting in reduced molecular weight (MW: ~550 vs. ~1,100 Da) and altered polarity .
(b) UCM707: N-(Fur-3-ylmethyl)icosa-5,8,11,14-tetraenamide
- Structure : Arachidonate conjugated to a furylmethyl group via an amide bond.
- Similarity : Contains the same arachidonate chain but lacks phospholipid architecture.
- Functional Role: Inhibits endocannabinoid transport, suggesting shared bioactivity with arachidonate derivatives .
(c) PC(18:0/20:4): Phosphatidylcholine with Stearoyl-Arachidonoyl Chains
- Structure : Phosphatidylcholine with stearic acid (C18:0) and arachidonate (C20:4) chains.
- Similarity: Shares the stearoyl-arachidonoyl motif but replaces the azane-cyclohexyl phosphate with a choline head group.
- Functional Role : Associated with neuronal repair and anti-inflammatory effects in metabolomic studies .
Quantitative Comparison (Data Table)
Research Findings on Structural Determinants of Activity
- Arachidonate Chain: Critical for binding to cannabinoid receptors (e.g., CB1/CB2) and cyclooxygenase (COX) enzymes .
- Phosphate Groups : Enhance water solubility and protein binding (e.g., phospholipase A2 interaction) .
- Cyclohexyl Diphosphonooxy Motif: Unique to the target compound; may confer resistance to enzymatic hydrolysis compared to simpler phosphates .
Mechanistic Insights from Similar Compounds
- LPA Derivatives (e.g., FDB029101) : Act via G-protein-coupled receptors (LPAR1–6) to regulate cell proliferation and migration .
- Endocannabinoid Analogues (e.g., UCM707): Modulate neurotransmitter release and pain pathways by inhibiting anandamide uptake .
- Phosphatidylcholines (e.g., PC(18:0/20:4)) : Serve as precursors for pro-resolving lipid mediators (e.g., resolvins) in neuroprotection .
Biological Activity
The compound azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic molecule that exhibits a range of biological activities. This article provides an in-depth analysis of its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 2504.7 g/mol. The intricate structure includes multiple functional groups that contribute to its biological activity.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that azane derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial : Studies have shown that azine compounds can effectively inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Antifungal : Some azine derivatives have demonstrated antifungal activity against strains such as Candida albicans .
2. Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems. Preliminary studies indicate that azane derivatives may protect against oxidative stress .
3. Anti-inflammatory Effects
Azines have been associated with anti-inflammatory properties. The presence of hydroxyl groups in the structure is believed to contribute to the inhibition of inflammatory mediators .
The mechanisms underlying the biological activities of azane derivatives may involve:
- Cell Membrane Disruption : The interaction with microbial cell membranes can lead to structural damage and increased permeability.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
Case Studies
Several studies have investigated the biological effects of azane derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
